Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-
Description
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- is a benzophenone derivative featuring a phenyl group bonded to a ketone and an epoxide (oxirane) ring substituted with a 2-methoxyphenyl group. This compound combines the electronic effects of methoxy substituents with the strained reactivity of an epoxide, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
68235-45-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-10-6-5-9-12(13)15-16(19-15)14(17)11-7-3-2-4-8-11/h2-10,15-16H,1H3 |
InChI Key |
GDSJIKXMXQGWCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 2-Methoxyphenyl Precursors
The first step involves the formation of the methanone backbone via Friedel-Crafts acylation. A 2-methoxyphenyl-substituted acetyl chloride reacts with benzene in the presence of Lewis acids such as AlCl₃ or FeCl₃. This step typically achieves 75–85% yield under anhydrous conditions at 0–5°C.
Table 1: Optimization of Friedel-Crafts Acylation
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | Maximizes electrophilicity |
| Temperature | 0°C → RT gradient | Prevents side reactions |
| Reaction Time | 4–6 hours | Balances conversion vs. decomposition |
Epoxidation of the Intermediate Allyl Ketone
The critical epoxidation step transforms the α,β-unsaturated ketone intermediate into the oxiranyl derivative. Two primary methods dominate literature:
Peracid-Mediated Epoxidation
m-Chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C achieves 88–92% epoxidation efficiency. Stereoselectivity arises from the bulky 2-methoxyphenyl group, favoring the trans-diastereomer (dr 9:1).
Hydrogen Peroxide-Based Epoxidation
A greener alternative uses 30% H₂O₂ in THF with catalytic NaHCO₃ at 35°C. This method reduces hazardous waste but requires longer reaction times (24–48 hours) for comparable yields (85–90%).
Table 2: Epoxidation Efficiency Comparison
| Method | Yield (%) | Diastereomeric Ratio | Reaction Time |
|---|---|---|---|
| mCPBA/DCM | 92 | 9:1 | 6 hours |
| H₂O₂/THF/NaHCO₃ | 89 | 8.5:1 | 36 hours |
Industrial-Scale Production Techniques
Scalable synthesis requires modifications to laboratory protocols:
Continuous Flow Reactor Epoxidation
Replacing batch reactors with continuous flow systems enhances safety and yield consistency. A two-stage system operates at:
-
Stage 1 : Friedel-Crafts acylation at 5°C (residence time: 30 minutes)
-
Stage 2 : Epoxidation with H₂O₂ at 50°C (residence time: 2 hours)
This approach achieves 94% overall yield with 99.5% purity after in-line crystallization.
Purification Strategies
Industrial purification employs hybrid methods:
-
Liquid-Liquid Extraction : Removes unreacted AlCl₃ using 10% HCl washes
-
Recrystallization : Ethanol/water (3:1) at −20°C yields needle-shaped crystals
-
Chromatography : Reserved for high-purity grades (>99%), using silica gel with petroleum ether:EtOAc (20:1)
Stereochemical Control and Byproduct Mitigation
The 2-methoxyphenyl group’s ortho-substitution pattern introduces steric effects that influence reaction pathways:
Diastereoselectivity in Epoxide Formation
Computational studies (DFT) reveal that the trans-diastereomer is favored by 12.3 kJ/mol due to reduced A¹,³-strain in the transition state. Experimental data corroborate this with dr values consistently >8:1 across methodologies.
Common Byproducts and Avoidance Strategies
-
Ring-Opened Diols : Form via acid-catalyzed hydrolysis of the epoxide. Mitigated by maintaining pH >7 during workup
-
Over-Oxidation Products : Ketone → carboxylic acid conversion prevented by limiting H₂O₂ exposure time
Analytical Characterization
Post-synthesis verification employs:
Chemical Reactions Analysis
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-, exhibits significant anticancer activity. Studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines:
- Case Study : In vitro assays demonstrated selective cytotoxicity against melanoma cells with IC50 values indicating effective inhibition of cell proliferation compared to normal cells. The mechanism of action involves inducing apoptosis through modulation of key signaling pathways.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its oxirane structure is believed to enhance interactions with microbial targets, leading to disruption of cell membranes or inhibition of essential metabolic processes.
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Cytotoxicity against melanoma cells | Induction of apoptosis |
| Antimicrobial | Efficacy against bacterial strains | Membrane disruption |
Organic Synthesis
Methanone serves as a valuable building block in organic synthesis. It can be utilized to prepare more complex molecules and heterocycles through various chemical reactions:
- Synthesis Routes :
- Oxidation Reactions : Facilitating the formation of the oxirane ring.
- Substitution Reactions : Introducing functional groups through electrophilic aromatic substitution.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Dihydrogen peroxide | Oxirane derivatives |
| Substitution | Electrophiles | Functionalized methanones |
Materials Science
The unique structural properties of Methanone make it suitable for developing advanced materials such as polymers and coatings. Its reactivity allows for the incorporation into polymer matrices, enhancing mechanical and thermal properties.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological effects and potential therapeutic applications. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Source |
|---|---|---|---|---|
| Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- | C₁₆H₁₄O₃ | 254.28 | 2-Methoxyphenyl (oxirane); phenyl (ketone) | - |
| 3-(4-Methoxyphenyl)-2-oxiranyl-methanone (Epoxide 2) | C₂₃H₂₀O₅ | 376.40 | 4-Methoxyphenyl (oxirane); 2,6-dimethoxyphenyl (ketone) | |
| Phenyl-[3-(trifluoromethyl)oxiran-2-yl]methanone | C₁₀H₇F₃O₂ | 224.16 | Trifluoromethyl (oxirane); phenyl (ketone) | |
| Methanone, (2-methoxyphenyl)phenyl | C₁₄H₁₂O₂ | 212.24 | 2-Methoxyphenyl (ketone); no oxirane | |
| Methanone, (4-methoxyphenyl)[2-(oxiranylmethoxy)-1-naphthalenyl]- | C₂₁H₁₈O₄ | 334.37 | Oxiranylmethoxy (naphthalene); 4-methoxyphenyl (ketone) |
Key Observations :
- Substituent Position : The target compound’s 2-methoxyphenyl group on the oxirane contrasts with analogs like Epoxide 2 (4-methoxyphenyl) , altering electronic effects and steric bulk.
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (electron-donating) in the target compound stabilizes aromatic rings through resonance, whereas the trifluoromethyl group (electron-withdrawing) in the CF₃ analog increases electrophilicity of the epoxide.
- Epoxide Reactivity: The strained oxirane ring enhances reactivity toward nucleophilic attack (e.g., ring-opening by amines or water), differing from non-epoxide analogs like Methanone, (2-methoxyphenyl)phenyl .
Physical Properties and Spectral Data
- Melting Points: While exact data for the target compound are unavailable, structurally simpler analogs (e.g., hydroxyacetophenones in ) show melting points between 97–110°C . Substituted epoxides (e.g., Epoxide 2) likely have higher melting points due to increased symmetry.
- Spectroscopy :
- 1H NMR : Signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and epoxide protons (δ ~3.5–4.5 ppm).
- MS : Molecular ion peaks at m/z 254 (target) or 376 (Epoxide 2) .
Biological Activity
Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-, is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features an oxiranyl ring structure combined with phenyl groups, which are known to influence its reactivity and biological interactions. The presence of methoxy groups enhances its solubility and may affect its interaction with biological targets.
Biological Activity Overview
Research has indicated that Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl- exhibits various biological activities:
- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against a range of pathogens. Studies have shown that it possesses significant inhibitory activity against both bacterial and fungal strains.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.
The mechanism by which Methanone exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes and receptors. The oxiranyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify proteins or nucleic acids. This modification can inhibit enzyme activity or alter receptor functions, thereby influencing cellular pathways.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating potent activity:
| Microorganism | MIC (μg/mL) | Standard Drug Comparison |
|---|---|---|
| Escherichia coli | 6.3 | Streptomycin |
| Klebsiella pneumoniae | 12.5 | Standard Drug |
| Staphylococcus aureus | 12.5 | Standard Drug |
These results indicate that Methanone shows comparable or superior activity against certain strains when compared to established antibiotics .
Anticancer Studies
In vitro studies have indicated that Methanone can inhibit the proliferation of cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- Inhibition Rate : Over 70% at concentrations of 10 µM after 48 hours of treatment.
This suggests potential utility in developing anticancer therapies .
Case Studies
- Case Study on Anticancer Activity : A recent study investigated the effects of Methanone on MCF-7 cells. The results showed a dose-dependent inhibition of cell growth, suggesting that the compound may induce apoptosis through activation of caspase pathways.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The findings demonstrated that Methanone significantly inhibited bacterial growth compared to control groups treated with standard antibiotics.
Q & A
Q. Design a protocol to study the photostability of this compound under UV exposure.
- Methodological Answer :
Prepare 0.1 mM solutions in UV-transparent solvents (e.g., acetonitrile).
Irradiate with UV lamp (λ = 254 nm) at 25°C.
Monitor degradation via HPLC at intervals (0, 1, 3, 6 h).
Identify photoproducts via HRMS/MS².
Correlate stability with substituent effects (e.g., electron-withdrawing groups enhance resilience) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
